molecular formula C13H19NS B13317471 N-Cyclohexyl-3-(methylsulfanyl)aniline

N-Cyclohexyl-3-(methylsulfanyl)aniline

Cat. No.: B13317471
M. Wt: 221.36 g/mol
InChI Key: WWZFIELTHYZPHN-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-(methylsulfanyl)aniline: is an organic compound with the molecular formula C13H19NS It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-3-(methylsulfanyl)aniline typically involves the reaction of cyclohexylamine with 3-(methylsulfanyl)aniline. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

N-Cyclohexyl-3-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

  • N-Cyclohexyl-3-(methylthio)aniline
  • N-Cyclohexyl-3-(ethylsulfanyl)aniline
  • N-Cyclohexyl-3-(propylsulfanyl)aniline

Comparison: N-Cyclohexyl-3-(methylsulfanyl)aniline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The choice of compound for specific applications depends on the desired properties and performance.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-cyclohexyl-3-methylsulfanylaniline

InChI

InChI=1S/C13H19NS/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7H2,1H3

InChI Key

WWZFIELTHYZPHN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC2CCCCC2

Origin of Product

United States

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